

# Preventing microbial contamination in *Albophoma* sp. cultures

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## Technical Support Center: *Albophoma* sp. Culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing microbial contamination in *Albophoma* sp. cultures.

### Frequently Asked Questions (FAQs)

Q1: What are the optimal growth conditions for *Albophoma* sp.?

A1: *Albophoma yamanashiensis* has been shown to grow well on Malt Extract Agar (MEA) and Potato Dextrose Agar (PDA).<sup>[1][2]</sup> Optimal growth is observed at temperatures between 25°C and 30°C. Growth is significantly reduced at 35°C and is completely inhibited at 37°C.<sup>[1][2]</sup>

Q2: What are the most common types of microbial contaminants in fungal cultures?

A2: The most common contaminants are bacteria and other fungi (molds and yeasts).<sup>[3][4]</sup> Bacterial contamination often manifests as cloudy or turbid media, sometimes with a surface film, and can cause a sudden drop in pH.<sup>[3]</sup> Fungal contaminants may appear as filamentous mycelia or fuzzy patches, and in advanced stages can be white, yellowish, or black.<sup>[4]</sup>

Q3: How can I visually identify bacterial contamination in my *Albophoma* sp. culture?

A3: Bacterial contamination can be identified by several visual cues:

- Turbidity: The culture medium appears cloudy or milky.[3]
- pH Change: If the medium contains a pH indicator like phenol red, a color change to yellow indicates acidification due to bacterial metabolism.[4][5]
- Microscopic Observation: Under a microscope, you will see small, often motile, particles between the fungal hyphae.[5]

Q4: What are the signs of fungal cross-contamination?

A4: Fungal cross-contamination can be identified by:

- Atypical Morphology: The appearance of fungal colonies that differ in color, texture, or growth rate from your *Albophoma* sp. culture.
- Microscopic Examination: Observing spores or hyphal structures that are inconsistent with *Albophoma* sp. morphology.

Q5: Is it necessary to use antibiotics in my *Albophoma* sp. culture media?

A5: While not strictly necessary if excellent aseptic technique is followed, antibiotics can be a useful preventative measure against bacterial contamination. A common combination is penicillin and streptomycin. However, it is advisable to periodically culture your *Albophoma* sp. without antibiotics to ensure no low-level, resistant contamination is being masked.

## Troubleshooting Guides

### Issue 1: Suspected Bacterial Contamination

Symptoms:

- Culture medium is turbid or cloudy.[3]
- A foul odor is emanating from the culture vessel.
- Rapid decrease in the pH of the medium (if an indicator is present).[5]

- Microscopic examination reveals small, motile, non-fungal cells.[5]

#### Immediate Actions:

- Isolate: Immediately separate the suspected contaminated culture(s) to prevent cross-contamination to other cultures.
- Verify: Examine a small sample of the culture under a phase-contrast microscope to confirm the presence of bacteria.
- Document: Record the details of the contamination event, including the date, culture identifier, and visual observations.

#### Solutions:

- For minor contamination: It may be possible to salvage the culture by transferring a small piece of uncontaminated mycelium to a fresh agar plate containing antibiotics.
- For severe contamination: It is highly recommended to discard the contaminated culture to prevent further spread. Autoclave the contaminated vessel before disposal.[6]
- Decontaminate Equipment: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any other equipment that may have come into contact with the contaminated culture.[6]  
[7]

## Issue 2: Suspected Fungal Contamination (Cross-Contamination)

#### Symptoms:

- Appearance of colonies with different morphology (color, texture) from *Albophoma* sp.
- Faster or slower growing patches within the culture.
- Microscopic observation of different spore or hyphal types.

#### Immediate Actions:

- Isolate: Segregate the contaminated culture immediately.
- Examine: Carefully observe the morphology of the contaminating fungus.
- Review Procedures: Analyze your recent workflow to identify potential sources of the cross-contamination.

#### Solutions:

- Subculture from a pure section: If a distinct, uncontaminated area of your *Albophoma* sp. culture exists, carefully transfer a small piece of mycelium to a fresh agar plate.
- Discard: If the contamination is widespread, it is best to discard the culture by autoclaving.<sup>[6]</sup>
- Improve Aseptic Technique: Reinforce strict aseptic techniques in all subsequent culture work.

## Data Presentation

Table 1: Growth of *Albophoma yamanashiensis* (strain M98) on different media and at various temperatures after 15 days.

Culture Medium	Temperature (°C)	Average Colony Diameter (cm) ± SD
Malt Extract Agar (MEA)	25	4.67 ± 0.06
Potato Dextrose Agar (PDA)	25	4.50 ± 0.00
Minimal Medium (MMM)	25	3.87 ± 0.12
MEA	30	Growth Observed
PDA	30	Growth Observed
MEA	35	Severely Decreased Growth
PDA	35	Severely Decreased Growth
MEA	37	No Growth
PDA	37	No Growth

Data sourced from a study on *Albophoma yamanashiensis*.<sup>[1][2]</sup>

## Experimental Protocols

### Protocol 1: Preparation of Potato Dextrose Agar (PDA)

Materials:

- 200 g Potatoes
- 20 g Dextrose
- 20 g Agar
- 1 L Distilled water
- 0.1N HCl and 0.1N NaOH (for pH adjustment)
- Autoclave
- Sterile Petri dishes or culture tubes

Procedure:

- Wash, peel, and slice the potatoes.
- Boil the sliced potatoes in 500 ml of distilled water for 20-30 minutes until soft.
- Filter the potato extract through a muslin cloth.
- In a separate flask, dissolve the 20 g of agar in 500 ml of distilled water by heating.
- Add 20 g of dextrose to the potato extract and stir until dissolved.
- Combine the potato-dextrose mixture with the molten agar.
- Adjust the total volume to 1 L with distilled water.
- Check the pH and adjust to  $5.6 \pm 0.2$ .<sup>[8]</sup> For bacterial inhibition, the pH can be lowered to 3.5 with sterile 10% tartaric acid after autoclaving and cooling.<sup>[8]</sup>

- Dispense the medium into flasks or tubes and plug with cotton.
- Sterilize by autoclaving at 121°C (15 psi) for 15-20 minutes.[\[8\]](#)
- Allow the medium to cool to approximately 45-50°C before pouring into sterile Petri dishes or making slants.

## Protocol 2: Aseptic Subculturing of *Albophoma* sp.

### Materials:

- Mature *Albophoma* sp. culture plate
- Fresh PDA or MEA plates
- Sterile scalpel or inoculation loop
- Bunsen burner or alcohol lamp
- 70% Ethanol
- Laminar flow hood or sterile work area

### Procedure:

- Disinfect the work surface of the laminar flow hood with 70% ethanol.
- Arrange all necessary materials within the sterile work area.
- Sterilize the scalpel or inoculation loop by flaming it until red hot and then allowing it to cool.  
[\[9\]](#)
- Open the lid of the mature *Albophoma* sp. culture plate slightly.
- Using the sterile scalpel, cut a small piece of agar (approximately 0.5 cm x 0.5 cm) from the leading edge of the fungal colony.
- Transfer the agar plug to the center of the fresh agar plate, mycelium-side down.

- Close the lid of the new plate.
- Flame the mouth of the culture tube or scalpel again before setting it down.
- Seal the new plate with parafilm and label it with the species name, date, and any other relevant information.
- Incubate at 25-30°C in the dark.

## Protocol 3: Cryopreservation of Albophoma sp. Cultures

### Materials:

- Actively growing Albophoma sp. culture
- Cryopreservation medium (e.g., 10-15% glycerol in potato dextrose broth)
- Sterile cryovials
- Sterile scalpel or cork borer
- Controlled-rate freezer or isopropanol-buffered container (e.g., "Mr. Frosty")
- -80°C freezer or liquid nitrogen storage

### Procedure:

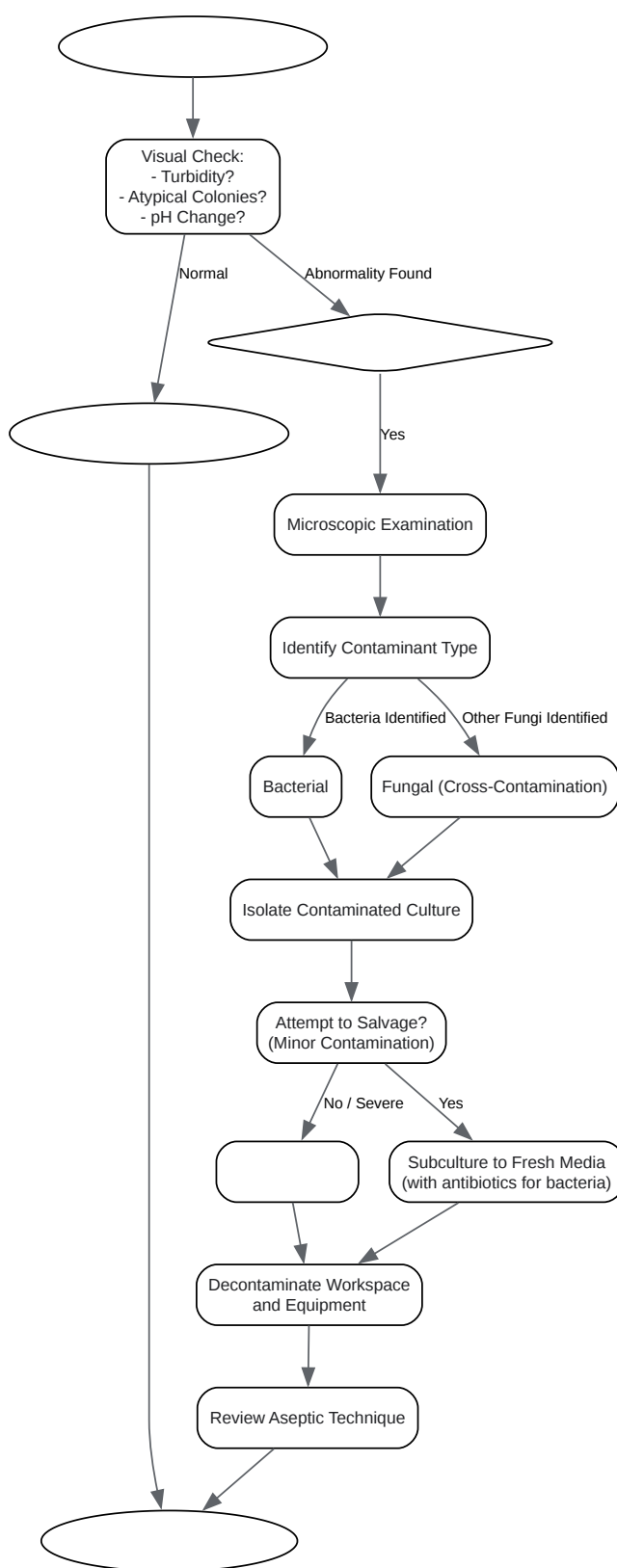
- Prepare and sterilize the cryopreservation medium.
- From an actively growing plate, cut small agar plugs of the Albophoma sp. mycelium.
- Place one or two agar plugs into each cryovial.
- Add 1-1.5 ml of the cryopreservation medium to each vial.
- Seal the vials tightly.
- Place the vials in a controlled-rate freezer set to cool at -1°C per minute to -80°C. Alternatively, place the vials in an isopropanol-buffered container and store at -80°C

overnight.[10]

- For long-term storage, transfer the frozen vials to a liquid nitrogen freezer (-196°C) or maintain at -80°C.[11]

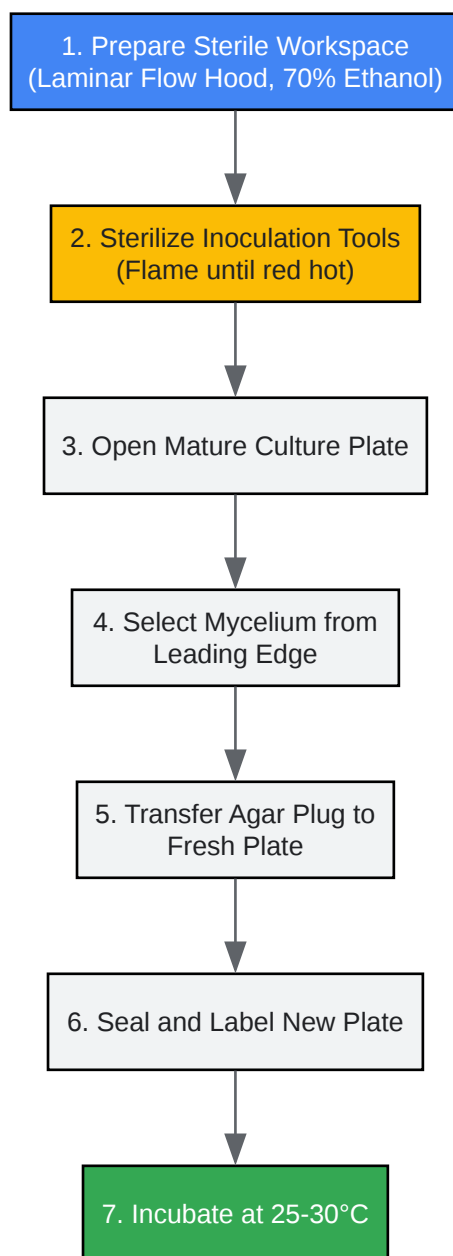
## Visualizations





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Caption: Workflow for troubleshooting microbial contamination.



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Caption: Workflow for aseptic subculturing of *Albophoma* sp.

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